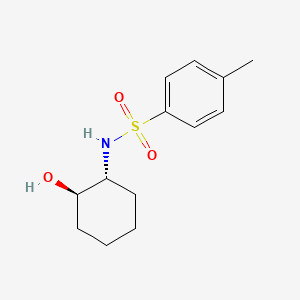
4-Amino-2-hydroxypyrimidine-5-carboxylic acid hydrobromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Amino-2-hydroxypyrimidine-5-carboxylic acid hydrobromide is a chemical compound with the molecular formula C5H5N3O3·HBr. This compound is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine. The presence of amino and hydroxy groups on the pyrimidine ring makes this compound particularly interesting for various chemical and biological applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-2-hydroxypyrimidine-5-carboxylic acid hydrobromide typically involves the reaction of 4-amino-2-hydroxy-5-pyrimidinecarboxylic acid with hydrobromic acid. The reaction is carried out under controlled conditions to ensure the formation of the hydrobromide salt. The process involves:
- Dissolving 4-amino-2-hydroxy-5-pyrimidinecarboxylic acid in a suitable solvent.
- Adding hydrobromic acid to the solution.
- Stirring the mixture at a specific temperature until the reaction is complete.
- Isolating the product by filtration or crystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and automated systems to control the reaction parameters precisely. The use of high-purity reagents and solvents is crucial to obtain a product with consistent quality. The final product is typically purified through recrystallization or other suitable purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
4-Amino-2-hydroxypyrimidine-5-carboxylic acid hydrobromide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The amino group can be reduced to form an amine.
Substitution: The amino and hydroxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
Oxidation: Formation of pyrimidine ketones or aldehydes.
Reduction: Formation of pyrimidine amines.
Substitution: Formation of various substituted pyrimidine derivatives.
Applications De Recherche Scientifique
4-Amino-2-hydroxypyrimidine-5-carboxylic acid hydrobromide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex pyrimidine derivatives.
Biology: Studied for its potential role in enzyme inhibition and as a ligand in biochemical assays.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of pharmaceuticals.
Mécanisme D'action
The mechanism of action of 4-Amino-2-hydroxypyrimidine-5-carboxylic acid hydrobromide involves its interaction with specific molecular targets. The amino and hydroxy groups on the pyrimidine ring can form hydrogen bonds with enzymes or receptors, potentially inhibiting their activity. The compound may also participate in redox reactions, affecting cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Amino-2-hydroxy-5-pyrimidinecarboxylic acid: The parent compound without the hydrobromide salt.
4-Amino-2-hydroxy-5-pyrimidinecarboxylic acid ethyl ester: An ester derivative with different solubility and reactivity properties.
4-Amino-2-hydroxy-5-pyrimidinecarboxylic acid methyl ester: Another ester derivative with unique chemical properties.
Uniqueness
4-Amino-2-hydroxypyrimidine-5-carboxylic acid hydrobromide is unique due to the presence of the hydrobromide salt, which can influence its solubility, stability, and reactivity. This makes it particularly useful in specific chemical and biological applications where these properties are advantageous.
Propriétés
IUPAC Name |
6-amino-2-oxo-1H-pyrimidine-5-carboxylic acid;hydrobromide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5N3O3.BrH/c6-3-2(4(9)10)1-7-5(11)8-3;/h1H,(H,9,10)(H3,6,7,8,11);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVBLLTCHAASLDE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC(=O)NC(=C1C(=O)O)N.Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6BrN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.02 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
amine](/img/structure/B8016138.png)












![methyl 4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine-6-carboxylate;hydrochloride](/img/structure/B8016243.png)
